phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate is a chemical compound with the molecular formula C15H28O7P2. It is a derivative of farnesyl pyrophosphate, which is an intermediate in the biosynthesis of terpenes and terpenoids. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of sterols and carotenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate typically involves the hydrogenation of farnesyl pyrophosphate. The reaction is carried out under mild conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a precursor for various terpenoids.
Biology: The compound is studied for its role in cellular signaling pathways and its involvement in the biosynthesis of essential biomolecules.
Medicine: Research focuses on its potential therapeutic applications, including its role in the treatment of diseases related to cholesterol metabolism and bone resorption.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate involves its participation in the mevalonate pathway, a crucial metabolic pathway for the synthesis of isoprenoids. The compound acts as a substrate for various enzymes, leading to the production of sterols, dolichols, and other important biomolecules. It also plays a role in the regulation of cholesterol homeostasis and cell signaling .
Comparison with Similar Compounds
Farnesyl pyrophosphate: An intermediate in the biosynthesis of terpenes and terpenoids.
Geranyl pyrophosphate: A precursor in the synthesis of monoterpenes.
Geranylgeranyl pyrophosphate: Involved in the biosynthesis of diterpenes and other higher isoprenoids.
Uniqueness: phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. Its hydrogenated form makes it less reactive compared to its parent compound, farnesyl pyrophosphate, allowing for selective reactions and applications in various fields .
Properties
CAS No. |
127231-62-3 |
---|---|
Molecular Formula |
C15H30O7P2 |
Molecular Weight |
384.34 g/mol |
IUPAC Name |
phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H30O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,11,14H,5-6,8-10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b15-11+/t14-/m0/s1 |
InChI Key |
DJYAAXRYOPSPFW-AYYGCFCKSA-N |
Isomeric SMILES |
C[C@H](CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C(C)C |
SMILES |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
Canonical SMILES |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
Synonyms |
6,7-dihydrofarnesyl pyrophosphate 6,7-dihydrofarnesyl pyrophosphate, ((7S)-trans) isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.